1-[3-(4-methoxyphenoxy)propoxy]-2,3-dimethylbenzene
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Overview
Description
1-[3-(4-methoxyphenoxy)propoxy]-2,3-dimethylbenzene is an organic compound that features a benzene ring substituted with a 3-(4-methoxyphenoxy)propoxy group and two methyl groups
Preparation Methods
The synthesis of 1-[3-(4-methoxyphenoxy)propoxy]-2,3-dimethylbenzene typically involves multiple steps. One common synthetic route includes the following steps:
Preparation of 3-(4-methoxyphenoxy)propyl bromide: This intermediate can be synthesized by reacting 4-methoxyphenol with 3-bromopropanol in the presence of a base such as potassium carbonate.
Alkylation of 2,3-dimethylphenol: The 3-(4-methoxyphenoxy)propyl bromide is then reacted with 2,3-dimethylphenol in the presence of a strong base like sodium hydride to form the desired product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient purification techniques.
Chemical Reactions Analysis
1-[3-(4-methoxyphenoxy)propoxy]-2,3-dimethylbenzene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The compound can be reduced under specific conditions to remove the methoxy group.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce new functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration.
Scientific Research Applications
1-[3-(4-methoxyphenoxy)propoxy]-2,3-dimethylbenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor
Properties
IUPAC Name |
1-[3-(4-methoxyphenoxy)propoxy]-2,3-dimethylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-14-6-4-7-18(15(14)2)21-13-5-12-20-17-10-8-16(19-3)9-11-17/h4,6-11H,5,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDTWVNMUJTOFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCCOC2=CC=C(C=C2)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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